trans-Nonachlor

Übersicht

Beschreibung

Synthesis Analysis

Although direct synthesis details of trans-Nonachlor are not provided in the accessed literature, its presence as a significant component in technical chlordane mixtures suggests its production is closely linked to the synthesis of chlordane itself. Trans-Nonachlor is known for its bioaccumulation and has been studied for its toxicological impact, rather than its synthetic route (Bondy et al., 2000).

Molecular Structure Analysis

The crystal structure of trans-Nonachlor has been elucidated through X-ray diffraction methods, revealing that crystals of trans-Nonachlor are orthorhombic, belonging to the space group P21cn. The molecule exhibits an aaa conformation for the three chlorine substituents on the cyclopentane ring, characteristic of cyclodiene compounds (Kennard, Smith, & Schiller, 1985).

Chemical Reactions and Properties

Trans-Nonachlor's chemical behavior is indicative of chlorinated hydrocarbons, primarily involving reactions typical of chlorides such as substitution and elimination. The compound's stability and reactivity under various conditions have been key in understanding its environmental persistence and toxicological effects, although specific reaction mechanisms involving trans-Nonachlor are not detailed in the available literature.

Physical Properties Analysis

The specific physical properties of trans-Nonachlor, such as melting point, boiling point, and solubility, are not explicitly detailed in the provided literature. However, its classification as a chlorinated hydrocarbon suggests low solubility in water and high solubility in organic solvents, along with a relatively high persistence in the environment due to its stable chemical structure.

Chemical Properties Analysis

Trans-Nonachlor exhibits chemical properties consistent with chlorinated hydrocarbons, including bioaccumulation and resistance to degradation. This persistence contributes to its detection in environmental biota and human tissues, reflecting its environmental and health impacts over time. The compound's toxicity has been evaluated in rat models, revealing organ-specific effects and highlighting its potential for adverse health outcomes (Bondy et al., 2000).

Wissenschaftliche Forschungsanwendungen

Bioconcentration in Marine Animals : Trans-Nonachlor is studied for its bioconcentration and compositional patterns in marine animals, including invertebrates, fish, mammals, and seabirds. This research helps in understanding the environmental impact of chlordane compounds (Kawano et al., 1988).

Immunological Effects in Rats : Research indicates that trans-nonachlor treatment can increase serum IgG(2a) levels in rats, suggesting potential improvements in their immune response to pathogens (Tryphonas et al., 2003).

Hepatic Steatosis Studies : Studies have shown that exposure to trans-nonachlor increases lipid accumulation in hepatocytes, potentially leading to hepatic steatosis. This is due to the actions of extracellular free fatty acid accumulation and increased de novo lipogenesis (Howell et al., 2018).

Persistent Pesticide Research : Trans-Nonachlor is a focus of research due to its nature as a persistent organochlorine pesticide. Its moderate outgassing potentials contribute to air burdens, particularly in the United States cotton belt (Harner et al., 2001).

Cancer Risk Studies : It was found to be significantly associated with an increased risk of pancreatic cancer in humans (Porta et al., 2021).

Metabolic and Endocrine Effects : Subchronic exposure to trans-nonachlor in rats has been shown to induce hepatic changes with significant metabolic and endocrine effects (Bondy et al., 2004).

Wirkmechanismus

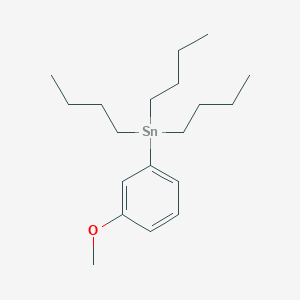

Trans-Nonachlor is an organochlorine compound that has been used as a pesticide . It is a white solid with the chemical formula C10H5Cl9 . This article will delve into the mechanism of action of trans-Nonachlor, discussing its targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

The primary target of trans-Nonachlor is the Pregnane X Receptor (PXR) . PXR is a ligand-activated nuclear receptor that plays a crucial role in xenobiotic detoxification by regulating the expression of drug-metabolizing enzymes and transporters .

Mode of Action

Trans-Nonachlor acts synergistically with other compounds to activate PXR . For instance, it has been shown that trans-Nonachlor and 17α-ethinylestradiol, an active component of contraceptive pills, can cooperatively bind to PXR, leading to its synergistic activation . Each ligand enhances the binding affinity of the other, resulting in a substantial biological response at doses at which each chemical individually is inactive .

Biochemical Pathways

The activation of PXR by trans-Nonachlor affects various biochemical pathways. PXR regulates the concerted transcriptional activation of an array of genes encoding phases I/II drug-metabolizing enzymes (DMEs) and phase III ATP-binding cassette drug transporters . Some of the target genes regulated by PXR encode for oxidative enzymes (e.g., cytochrome p450 or CYP) and conjugative enzymes (e.g., UDP-glycosyltransferases, glutathione S-transferases, and sulfotransferases) .

Pharmacokinetics

It is known that trans-nonachlor, like other organochlorine compounds, is resistant to degradation in the environment and in humans/animals and readily accumulates in lipids (fats) of humans and animals .

Result of Action

The activation of PXR by trans-Nonachlor can have both beneficial and detrimental effects. On the one hand, PXR plays an essential role in controlling the mammalian xenobiotic response, which is crucial for detoxification . On the other hand, the activation of PXR can result in unintended drug-drug interactions, decreasing drug efficacy, inducing resistance, and causing toxicity .

Action Environment

The action, efficacy, and stability of trans-Nonachlor can be influenced by various environmental factors. For instance, the presence of other compounds, such as 17α-ethinylestradiol, can enhance the binding affinity of trans-Nonachlor to PXR and thus its biological activity . Moreover, the compound’s resistance to environmental degradation means that it can persist in the environment for long periods .

Safety and Hazards

Zukünftige Richtungen

Research suggests that exposure to trans-Nonachlor and similar compounds may contribute to the development of obesity, dyslipidemia, and insulin resistance, common precursors of type 2 diabetes and cardiovascular diseases . Further studies are needed to investigate this complex topic and the potential health effects of trans-Nonachlor exposure .

Eigenschaften

IUPAC Name |

(1S,2R,3S,5R,6S,7R)-1,3,4,5,7,8,9,10,10-nonachlorotricyclo[5.2.1.02,6]dec-8-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl9/c11-3-1-2(4(12)5(3)13)9(17)7(15)6(14)8(1,16)10(9,18)19/h1-5H/t1-,2+,3+,4-,5?,8+,9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCHOKXCPKDPNQU-FLVMBEMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12C(C(C(C1Cl)Cl)Cl)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]12[C@@H]([C@H](C([C@H]1Cl)Cl)Cl)[C@]3(C(=C([C@@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5052709, DTXSID40872581 | |

| Record name | trans-Nonachlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-Nonachlordane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40872581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In water, 8.2X10-3 mg/L at 25 °C /Estimated/ | |

| Record name | NONACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6770 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000001 [mmHg], 1.00X10-6 mm Hg at 25 °C /Extrapolated/ | |

| Record name | Nonachlor | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6385 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | NONACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6770 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Cyclodienes act as antagonists at inotropic receptors for gamma-aminobutyric acid, decreasing the uptake of chloride ions, which results only in a partial repolarization of the neuron and a state of uncontrolled excitation. | |

| Record name | NONACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6770 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

trans-Nonachlor | |

CAS RN |

5103-73-1, 39765-80-5, 3734-49-4 | |

| Record name | cis-Nonachlor | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005103731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Nonachlor | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039765805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Nonachlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-Nonachlordane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40872581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-Nonachlor | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1R,2R,3S,4S,5R,6S,7S)-1,3,4,5,7,8,9,10,10-nonachlorotricyclo[5.2.1.0^{2,6}]dec-8-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NONACHLOR, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PFJ22N0EU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NONACHLOR, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9LP364CK91 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NONACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6770 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does trans-nonachlor exert its effects within biological systems?

A1: Trans-nonachlor primarily acts as an endocrine disruptor, interfering with the normal functioning of hormones. [] It has been shown to bind to both estrogen receptors (aER) and progesterone receptors (aPR) in the American alligator, potentially contributing to reproductive abnormalities. []

Q2: Does trans-nonachlor interact with any specific receptors?

A2: Yes, research suggests that trans-nonachlor acts as an epidermal growth factor receptor (EGFR) inhibitor. It exhibits competitive antagonistic behavior by displacing bound epidermal growth factor (EGF) from EGFR. [] This interaction can disrupt EGFR signaling pathways, potentially contributing to metabolic disruptions. []

Q3: What are the potential health consequences of trans-nonachlor exposure?

A3: Studies have linked trans-nonachlor exposure to various health issues, including:

- Atherosclerosis: An association has been observed between serum trans-nonachlor levels and the occurrence of atherosclerosis, a disease characterized by plaque buildup in arteries. []

- Cognitive Decline: Elders with high serum concentrations of trans-nonachlor showed a greater risk of cognitive decline with aging, particularly in cognitive tests like the Digit-Symbol Substitution Test. []

- Diabetes: Some studies suggest a potential link between elevated trans-nonachlor levels and an increased prevalence of diabetes, particularly type 2 diabetes. [, ]

- Male Urogenital Anomalies: While studies have investigated a possible link between trans-nonachlor and male urogenital anomalies like cryptorchidism and hypospadias, no conclusive association has been established. []

- Testicular Germ Cell Tumors (TGCTs): Higher plasma levels of trans-nonachlor have been associated with an increased risk of TGCTs, particularly seminomas. []

Q4: What is the molecular formula and weight of trans-nonachlor?

A4: The molecular formula of trans-nonachlor is C10H5Cl9, and its molecular weight is 409.7 g/mol. []

Q5: What is the three-dimensional structure of trans-nonachlor?

A5: X-ray diffraction analysis has revealed that trans-nonachlor exists in an aaa conformation regarding the three chlorine substituents on the cyclopentane ring. Its hexachloronorbornene nucleus shares structural similarities with other cyclodiene compounds. []

Q6: Is there information available on the material compatibility of trans-nonachlor?

A6: The provided research papers primarily focus on the biological and environmental aspects of trans-nonachlor. Information regarding its compatibility with specific materials is limited within these studies.

Q7: Are there any known catalytic properties or applications of trans-nonachlor?

A7: Trans-nonachlor is primarily recognized as a pesticide and an environmental contaminant. The provided research does not indicate any catalytic properties or applications for this compound.

Q8: Have computational methods been employed to study trans-nonachlor?

A8: While the provided research primarily focuses on experimental studies, computational methods like principal component analysis (PCA) have been used to analyze pesticide mixtures, including trans-nonachlor, and assess their distribution and determinants in biological samples. []

Q9: How does the structure of trans-nonachlor relate to its toxicity?

A9: Research suggests that the trans-isomers of chlordane compounds, including trans-nonachlor, tend to be more toxic than their cis-isomers. [] For instance, in a study using HEPG2 cell cultures, trans-nonachlor demonstrated higher toxicity compared to technical chlordane and other chlordane isomers. []

Q10: Is there information available regarding the stability of trans-nonachlor in different formulations or conditions?

A10: The provided research focuses primarily on the environmental persistence and bioaccumulation of trans-nonachlor. Specific details about its stability in various formulations or under controlled conditions are limited within these studies.

Q11: What is the regulatory status of trans-nonachlor?

A11: Trans-nonachlor is a component of the pesticide chlordane, which has been banned for most uses in many countries, including the United States, due to its environmental persistence and potential health risks. []

Q12: How is trans-nonachlor absorbed, distributed, metabolized, and excreted (ADME) in the body?

A12:

- Absorption: Trans-nonachlor can be absorbed through ingestion, inhalation, and dermal contact. []

- Distribution: Being lipophilic, it tends to accumulate in fatty tissues, including adipose tissue and breast milk. [, , , , ]

- Metabolism: Trans-nonachlor is metabolized primarily in the liver, forming metabolites such as oxychlordane. [, , ]

- Excretion: It is slowly excreted from the body, primarily through feces, with a long biological half-life, particularly in adipose tissue. []

Q13: Are there gender-related differences in the pharmacokinetics of trans-nonachlor?

A13: Yes, studies in rats indicate gender differences in the metabolism and elimination of trans-nonachlor. Female rats tend to accumulate higher levels of trans-nonachlor and its metabolite, oxychlordane, compared to males. [] The enantioselective depletion patterns of chlordane compounds also differ between genders. []

Q14: Have there been any in vitro or in vivo studies evaluating the efficacy of trans-nonachlor for specific therapeutic purposes?

A14: The provided research primarily focuses on the toxicological and environmental aspects of trans-nonachlor. There is no mention of studies investigating its potential efficacy for therapeutic applications.

Q15: Is there evidence of resistance or cross-resistance developing to trans-nonachlor?

A15: Trans-nonachlor is an insecticide that primarily targets insects. The provided research does not explore the development of resistance to trans-nonachlor in insect populations.

Q16: What are the known toxic effects of trans-nonachlor?

A16: Trans-nonachlor exhibits endocrine-disrupting properties, interfering with hormonal systems. [] It has also been linked to oxidative stress, which can contribute to various health issues. []

Q17: What are the potential long-term effects of trans-nonachlor exposure?

A17: Due to its persistence and bioaccumulative nature, long-term exposure to trans-nonachlor raises concerns about chronic health effects, including an increased risk of certain cancers, metabolic disorders, and reproductive issues. [, , , ]

Q18: Are there any specific drug delivery or targeting strategies being explored for trans-nonachlor?

A18: The focus of the research provided is on the negative health and environmental impacts of trans-nonachlor. There's no mention of research exploring its potential for drug delivery or targeting.

Q19: How is trans-nonachlor typically measured in environmental and biological samples?

A19: Gas chromatography coupled with electron capture detection (GC-ECD) is a common method for analyzing trans-nonachlor and other organochlorine pesticides in various matrices, including sediment, water, and biological tissues. [, , , ]

Q20: What other analytical techniques are used to study trans-nonachlor?

A20: In addition to GC-ECD, researchers utilize various other techniques:

- Gas Chromatography-Mass Spectrometry (GC-MS): Provides more specific identification and quantification of trans-nonachlor and its metabolites. [, , , , ]

- High-Resolution Gas Chromatography-Low-Resolution Mass Spectrometry (HRGC-LRMS): Offers enhanced separation and detection capabilities for complex environmental samples. []

- Positive Ion Chemical Ionization (PICI) in an Ion Trap: Enables specific fragmentation reactions, aiding in the identification and quantification of chlordane compounds, including trans-nonachlor. []

Q21: What are the environmental concerns associated with trans-nonachlor?

A21: Trans-nonachlor is an environmentally persistent pollutant that:

- Bioaccumulates: It accumulates in the fatty tissues of organisms and magnifies up the food chain, posing risks to wildlife, particularly top predators. [, , ]

- Persists in the environment: It degrades slowly in the environment, leading to its long-term presence in soil, water, and sediments. [, , ]

- Can be transported long distances: It can be transported through the atmosphere to remote regions, including the Arctic. [, ]

Q22: What is being done to mitigate the environmental impact of trans-nonachlor?

A22: The use of chlordane, including trans-nonachlor, has been banned or restricted in many countries to prevent further environmental contamination. [] Research continues to explore remediation strategies for contaminated sites.

Q23: What is the solubility of trans-nonachlor?

A23: Trans-nonachlor is lipophilic, meaning it has low solubility in water but dissolves readily in fats and oils. [, ]

Q24: How are analytical methods for measuring trans-nonachlor validated?

A24: Validation of analytical methods typically involves assessing parameters such as:

Q25: What is known about the biocompatibility and biodegradability of trans-nonachlor?

A25: Trans-nonachlor is considered an environmental contaminant due to its persistence and bioaccumulation potential. While the provided research doesn't offer detailed insights into its biocompatibility, its persistence suggests limited biodegradability. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1,4-Diazabicyclo[2.2.2]octan-2-yl)methyl acetate](/img/structure/B44047.png)

![Benzyl N-[(5S)-6-[[(3S,4S)-1-[[(2S)-1-(benzylamino)-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-6-methyl-1-oxoheptan-4-yl]amino]-5-[[3-naphthalen-1-yl-2-(naphthalen-1-ylmethyl)propanoyl]amino]-6-oxohexyl]carbamate](/img/structure/B44068.png)

![3-Allyl-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B44069.png)